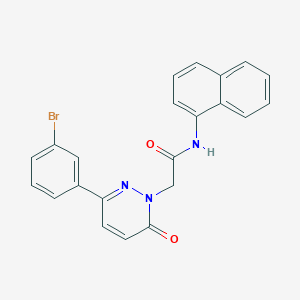

N-(2-(2-phenylthiazol-4-yl)ethyl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound and similar ones has been described in the literature . For instance, the hydrazinolysis of phthalimide derivative led to the deprotected parent compound 2-{2-[3-(adamant-1-yl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amine, which was subsequently methylated, dimethylated, acylated, and carbamoylated to deliver adducts .Molecular Structure Analysis

The molecular structure of N-(2-(2-phenylthiazol-4-yl)ethyl)cyclopentanecarboxamide is unique and allows for diverse applications. It is part of a larger class of compounds known as 2,4-disubstituted arylthiazoles .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound involve several steps, including hydrazinolysis, methylation, dimethylation, acylation, and carbamoylation .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

- Synthesis and Characterization : Heterocyclic compounds including variants of phenylthiazol have been synthesized and characterized for various biological applications. These compounds were evaluated using spectral studies such as NMR and LC-MS, highlighting their potential in biological research (Patel & Patel, 2015).

- Antimicrobial Activity : Research has shown that thiazole derivatives possess significant antimicrobial properties. These compounds have been studied for their antibacterial and antifungal activities, suggesting their potential use in combating various microbial infections (G. K. Patel & H. S. Patel, 2015).

Anticancer Research

- Anti-tuberculosis Potential : Thiazole-aminopiperidine hybrid analogs have been designed and synthesized as potential inhibitors of Mycobacterium tuberculosis. These compounds have shown promising activity against this pathogen, indicating their role in developing new tuberculosis treatments (Jeankumar et al., 2013).

- Melanoma, Breast, and Pancreatic Cancer : Studies have explored the effects of triazole-thiol derivatives on cancer cell migration and growth, particularly in melanoma, breast, and pancreatic cancer. These findings offer insights into new therapeutic approaches for these cancers (Šermukšnytė et al., 2022).

Pharmacological Insights

- Kynurenine 3-Hydroxylase Inhibitors : Research on benzenesulfonamides, related to phenylthiazol, has shown that these compounds are effective inhibitors of kynurenine 3-hydroxylase. This enzyme is relevant in neurodegenerative diseases, indicating a potential therapeutic application (Röver et al., 1997).

- Anticancer Agents : Thiazole derivatives have been synthesized and evaluated for their anticancer activities. These compounds have shown promise as anticancer agents in various studies, highlighting their potential in cancer therapy (Gomha et al., 2017).

Mecanismo De Acción

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, compounds with similar structures have been found to exhibit trypanocidal activity . They bear a lipophilic end, which consists of a 4-(1-adamantyl) phenyl or a 3-(1-adamantyl)phenyl moiety, a 1,3-thiazole ring, and a functional end, which comprises an alkylamine .

Propiedades

IUPAC Name |

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c20-16(13-6-4-5-7-13)18-11-10-15-12-21-17(19-15)14-8-2-1-3-9-14/h1-3,8-9,12-13H,4-7,10-11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGGAYPDIOUPGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-carbamoylphenyl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2753394.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2753395.png)

![1-(3,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2753399.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-benzyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2753411.png)

![Tert-butyl N-[[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl]carbamate](/img/structure/B2753412.png)

![1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B2753415.png)

![N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)pentanamide](/img/structure/B2753416.png)